Oxo Sitagliptin is classified under the category of DPP-4 inhibitors. It is derived from sitagliptin, which was developed by Merck Pharmaceuticals and has been widely studied for its pharmacological effects and therapeutic applications in diabetes management. The compound's molecular formula is C16H15F6N5O, with a molecular weight of approximately 407.31 g/mol .
The synthesis of Oxo Sitagliptin involves several key steps that utilize various chemical reactions to achieve the final product. A notable method includes the enantioselective hydrogenation of specific precursors followed by several transformations:
These steps highlight the complexity and precision required in synthesizing this pharmaceutical compound.
The molecular structure of Oxo Sitagliptin features a triazolo-pyrazine moiety linked to a butanamine side chain. The stereochemistry at the chiral center is defined as (R), which is critical for its biological activity. The compound exhibits several functional groups, including trifluoromethyl groups that enhance its pharmacological properties.
Oxo Sitagliptin participates in various chemical reactions primarily related to its synthesis and degradation pathways:
Oxo Sitagliptin exerts its therapeutic effects through the inhibition of DPP-4 activity. This inhibition results in:
Oxo Sitagliptin possesses distinct physical and chemical properties that influence its pharmaceutical application:
Property | Value |
---|---|
Melting Point | Approximately 120 °C |
Solubility | Sparingly soluble in water |
Partition Coefficient (cLogP) | 1.5 |
Aqueous Solubility (cLogS) | -4.1 |
Topological Polar Surface Area | 77.04 Ų |
These properties are essential for understanding its behavior in biological systems and formulation development .
Oxo Sitagliptin is primarily used in the treatment of type 2 diabetes mellitus as part of a comprehensive management plan that may include diet and exercise modifications. Its role as a DPP-4 inhibitor makes it particularly valuable in:
The synthesis of Oxo Sitagliptin—a key intermediate for the antidiabetic drug sitagliptin—initially relied on classical organic methodologies. Merck’s first-generation route employed the Schöllkopf auxiliary derived from L-valine to establish stereochemistry via diastereoselective alkylation, achieving the β-amino acid fragment in 54% yield over three steps [1]. This approach required an Arndt-Eistert homologation to extend the carbon chain, followed by coupling with triazolopyrazine, resulting in a laborious 8-step sequence with a total yield of 25–52% [6]. Major limitations included poor atom economy, expensive reagents, and multiple purification steps to remove metal catalysts [6].
The advent of biocatalysis revolutionized this process. Engineered (R)-selective transaminases (e.g., ATA-117 from Arthrobacter sp.) enabled direct asymmetric amination of the prositagliptin ketone (4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one) to yield Oxo Sitagliptin with >99.95% enantiomeric excess (ee) [5] [6]. This third-generation method eliminated high-pressure hydrogenation equipment and reduced waste by 19% while increasing overall yield by 10–13% [5].
Table 1: Comparative Analysis of Sitagliptin Intermediate Synthesis Methods
Synthesis Generation | Key Methodology | Total Yield | ee (%) | Waste (kg/kg product) |
---|---|---|---|---|
First (Merck) | Schöllkopf Auxiliary + Coupling | 25–52% | >99 | 250 |
Second | Rh-Catalyzed Hydrogenation | 65% | 95→99.9* | 50 |
Third (Biocatalytic) | Evolved Transaminase ATA-117-Rd11 | 92% | >99.95 | 40 |
*After crystallization* [5] [6]
Early industrial-scale production of Oxo Sitagliptin depended on transition-metal-catalyzed asymmetric hydrogenation. Merck’s second-generation process used a rhodium/(R,R)-Et-DuPhos catalyst to hydrogenate the enamine intermediate (dehydrositagliptin) at 250 psi H₂, affording the β-amino amide in 98% yield and 95% ee [6] [8]. While efficient, this method incurred significant drawbacks:
An alternative ruthenium-catalyzed reductive amination of β-keto amide 11 was later developed, directly yielding sitagliptin precursors. Though it streamlined step count, ruthenium residues still compromised product purity [8]. These limitations underscored the need for metal-free methodologies.
To address thermodynamic constraints and product inhibition in transaminase reactions, multi-enzyme cascades were designed. A landmark system co-expressed esterase (Pseudomonas stutzeri) and transaminase fusion proteins to convert ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into Oxo Sitagliptin’s precursor [(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid] [2] [7]. Key innovations included:
For bulkier substrates like prositagliptin ketone, semi-rational enzyme engineering yielded robust transaminases. The variant AcATA-M1+M122H (from Arthrobacter cumminsii) featured mutations enlarging the active site (W145F, L146V) and stabilizing PLP coordination (M122H). It achieved 92% conversion at 50 g/L substrate concentration in 20% DMSO [7].
Table 2: Key Engineered Transaminases for Oxo Sitagliptin Synthesis
Enzyme Variant | Mutations | Activity | Stability | Substrate Loading |
---|---|---|---|---|
ATA-117-Rd11 (Merck) | 27 mutations (e.g., F122A, T283C) | 86 U/g | 40°C, 50% DMSO | 200 g/L |
AcATA-M1+M122H | W145F/L146V + M122H/T134G | 95 U/g | 45°C, 20% DMSO | 50 g/L |
ω-TAIC (Novel) | L56V/W57C/F85V/V153A | 110 U/mg | pH 8.0, 30°C | 100 mM |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1